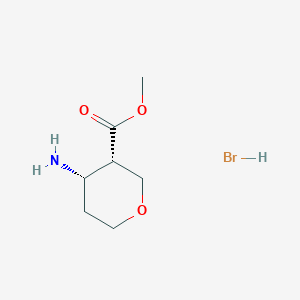![molecular formula C12H12N4O2 B11869157 5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-25-4](/img/structure/B11869157.png)
5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the triazoloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The reaction is facilitated by an oxidation-reduction mechanism using chloranil . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with amines and thiols.
Common Reagents and Conditions
Oxidation: Chloranil is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Amines and triazole-2-thiol are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antiviral and antimicrobial agents. They have been evaluated for their cytotoxicity and antiviral activities using plaque-reduction assays.
Materials Science: The unique structural features of the compound make it suitable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function . This interaction can lead to the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar core structure and exhibits comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation activities and potential as an anticancer agent.
Uniqueness
5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 5, 7, and 8 enhances its lipophilicity and may affect its interaction with biological targets .
Properties
CAS No. |
90042-25-4 |
|---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5,7,8-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C12H12N4O2/c1-6-4-8-9(5-7(6)2)16-10(11(17)15(8)3)13-14-12(16)18/h4-5H,1-3H3,(H,14,18) |
InChI Key |
HGTMUYVCDQHDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=NNC3=O)C(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



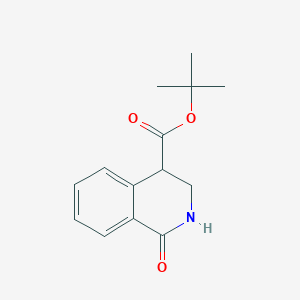
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11869090.png)
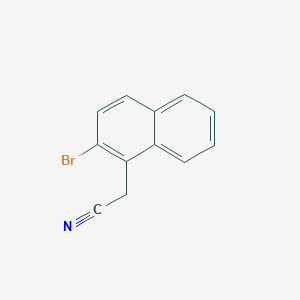
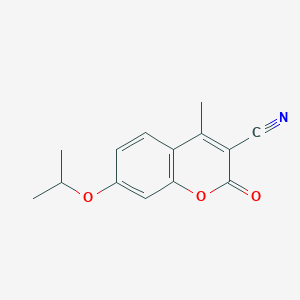
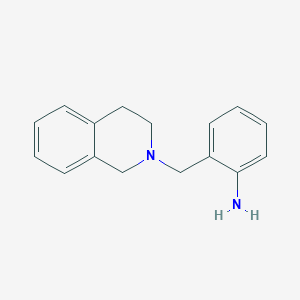


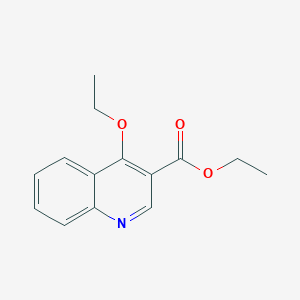


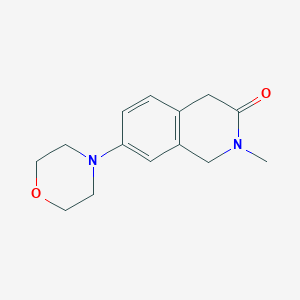
![6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline](/img/structure/B11869164.png)
